Home > Products > Screening Compounds P14369 > oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate
oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate - 2034311-14-1

oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate

Catalog Number: EVT-2886757
CAS Number: 2034311-14-1
Molecular Formula: C14H18N6O3
Molecular Weight: 318.337
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate as identified from the provided scientific papers. The core structure of interest consists of a [, , ]triazolo[4,3-b]pyridazine scaffold linked to a pyrrolidine ring. This analysis focuses on compounds sharing this core structure and explores modifications at various positions.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. [] It was developed as a potential therapeutic agent for cancers by targeting BRD4 and exhibited promising in vitro and in vivo activity in downregulating c-Myc and inhibiting tumor growth. []

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor designed to target the hepatocyte growth factor (HGF)/c-Met signaling axis involved in tumor growth and metastasis. [] Despite its initial promise, PF-04254644 exhibited off-target inhibition of the phosphodiesterase (PDE) family, leading to cardiotoxicity in rats and its eventual termination as a preclinical candidate. []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor. [] It demonstrated promising activity against wild-type MET and various clinically relevant mutants. SAR125844 was developed as a potential parenteral agent for MET-dependent cancers and exhibited sustained target engagement at tolerated doses in a human xenograft tumor model. []

3-(alpha- and beta-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine

    Compound Description: These compounds are nucleoside analogs containing the [, , ]triazolo[4,3-b]pyridazine scaffold linked to an arabinofuranose sugar moiety. []

    Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate. They differ in the presence of a chloro substituent on the triazolopyridazine ring and the attachment of a sugar moiety, highlighting the potential for glycosylation as a structural modification strategy for this class of compounds. []

7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 exhibits functional selectivity for specific non-α1 GABAA receptors, acting as a partial agonist at these subtypes while demonstrating antagonist activity at GABAA-α1 receptors. [, ] This selectivity profile suggests its potential as a therapeutic agent with a reduced risk of sedation compared to traditional benzodiazepines. [, ]

    Relevance: While L-838,417 contains the [, , ]triazolo[4,3-b]pyridazine moiety present in Tetrahydrofuran-3-yl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate, it lacks the pyrrolidine ring. Instead, L-838,417 features a 2,5-difluorophenyl group directly attached to the triazolopyridazine core and incorporates an additional 2-methyl-2H-1,2,4-triazole ring system linked through a methoxy bridge. This comparison emphasizes the significance of substituent variations on the triazolopyridazine scaffold in influencing pharmacological profiles, particularly regarding GABAA receptor subtype selectivity. [, ]

Overview

Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate is a complex organic compound notable for its intricate structure and potential applications in medicinal chemistry. It incorporates multiple heterocyclic rings, specifically a triazole and pyridazine, which are known for their biological activities. This compound is primarily of interest in pharmacological research due to its potential therapeutic effects.

Source

The compound is referenced in various chemical databases and publications, indicating its relevance in ongoing research. For instance, it is listed in Benchchem and has been synthesized for experimental purposes in medicinal chemistry studies .

Classification

This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely recognized for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The specific structural features of oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate suggest potential applications in targeting specific biological pathways.

Synthesis Analysis

Methods

The synthesis of oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate typically involves multiple synthetic steps:

  1. Preparation of Heterocyclic Structures: The synthesis begins with the formation of the triazolo[4,3-b]pyridazine moiety through cyclization reactions involving suitable precursors.
  2. Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
  3. Carbamate Formation: The final step involves the coupling of the prepared heterocycles with a carbamate functionality under controlled conditions.

Technical Details

The synthetic routes may vary based on the availability of starting materials and desired purity levels. Reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and pH are critical for successful synthesis.

Molecular Structure Analysis

Structure

The molecular structure of oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate features several key components:

  • Oxolan Ring: This five-membered cyclic ether contributes to the compound's stability.
  • Triazolo-Pyridazine Moiety: This heterocyclic structure is associated with various biological activities.
  • Pyrrolidine Ring: A saturated five-membered ring that enhances the compound's pharmacological profile.
Chemical Reactions Analysis

Reactions

Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions to yield oxides.
  2. Reduction: Reduction reactions can modify functional groups within the molecule.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at various positions on the heterocyclic rings.

Technical Details

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions must be carefully controlled to achieve desired outcomes without degrading sensitive functionalities.

Mechanism of Action

The mechanism of action for oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate involves interaction with specific molecular targets within biological systems. These targets may include:

  1. Enzymes: Modulation of enzyme activity can lead to altered metabolic pathways.
  2. Receptors: Binding to receptors may trigger signaling cascades influencing cellular responses.
  3. Ion Channels: Interaction with ion channels can affect cellular excitability and neurotransmission.

The exact pathways involved depend on the biological context and specific applications being studied .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}pyrrolidin-3-y)carbamate include:

  1. Molecular Weight: Approximately 368.43 g/mol.
  2. Solubility: Solubility characteristics are important for its application in biological systems; detailed solubility data would need experimental determination.

Chemical Properties

Chemical properties include stability under various conditions (e.g., pH sensitivity), reactivity with common reagents (as mentioned earlier), and thermal stability which influences storage and handling.

Applications

Oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-y}pyrrolidin-3-y)carbamate has potential applications in:

  1. Medicinal Chemistry: As a candidate for drug development targeting specific diseases due to its unique structural features.
  2. Pharmacology Research: Investigating its interactions with biological targets could lead to new therapeutic strategies.
  3. Chemical Biology: Understanding its mechanism of action may provide insights into cellular processes and disease mechanisms.

Properties

CAS Number

2034311-14-1

Product Name

oxolan-3-yl N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)carbamate

IUPAC Name

oxolan-3-yl N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamate

Molecular Formula

C14H18N6O3

Molecular Weight

318.337

InChI

InChI=1S/C14H18N6O3/c21-14(23-11-4-6-22-8-11)16-10-3-5-19(7-10)13-2-1-12-17-15-9-20(12)18-13/h1-2,9-11H,3-8H2,(H,16,21)

InChI Key

ZPMGRYURZZAXQP-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)OC2CCOC2)C3=NN4C=NN=C4C=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.